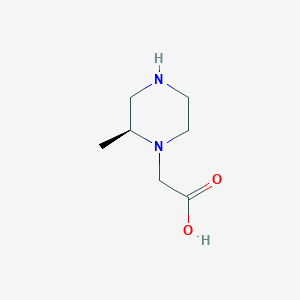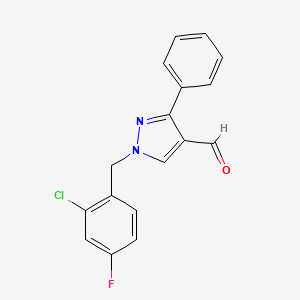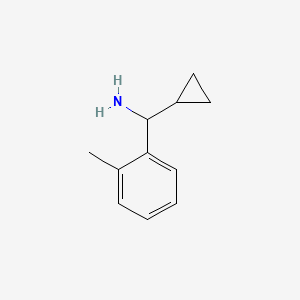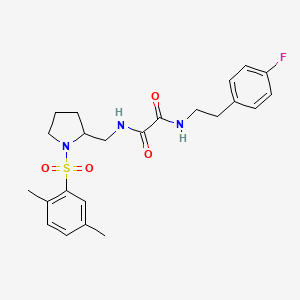![molecular formula C16H14BrF2N3O2 B2797257 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2097868-11-4](/img/structure/B2797257.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many important biomolecules like nucleotides. The 5-bromopyrimidin-2-yl group indicates the presence of a bromine atom at the 5th position of the pyrimidine ring . The compound also contains a pyrrolidin-1-yl group, which is a type of secondary amine, and a 2,4-difluorophenyl group, which is a phenyl group substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring, for example, is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromine, fluorine atoms, and the pyrrolidin-1-yl group would all add to the complexity of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds with structural similarities to the chemical have been synthesized and evaluated for their antimicrobial activity. For example, a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were designed and synthesized, showing interesting antibacterial activity against various strains including A. baumannii and the M. tuberculosis H37Rv strain, suggesting potential as antimycobacterial agents (Nural et al., 2018).
Electropolymerization and Conductive Polymers
Derivatives of pyrrolidines, such as those incorporating pyrrol-2-yl groups, have been utilized in the synthesis of conducting polymers via electropolymerization. This process involves the oxidation of monomers to form cation radicals, leading to polymers with low oxidation potentials and stable conductive forms, indicating potential applications in electronic materials (Sotzing et al., 1996).
Synthesis of Functionalized Crown Ethers
Research into the synthesis of building-blocks for pyridine/piperidine-decorated crown ethers explored methods based on 2-vinylpyridine oxidation and reduction, leading to valuable intermediates for crown ether synthesis. Such studies demonstrate the versatility of pyrrolidine and pyridine derivatives in creating complex molecular architectures with potential applications in host-guest chemistry (Nawrozkij et al., 2014).
Fungicidal Activity of Triazole Derivatives
The design and synthesis of 1,2,4-triazole derivatives containing structural motifs related to the compound of interest have shown broad-spectrum antifungal activities. Such compounds, evaluated against various phytopathogens, have demonstrated potential as fungicides, highlighting the bioactivity of these chemistries in agricultural applications (Bai et al., 2020).
Propriétés
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF2N3O2/c17-11-7-20-16(21-8-11)24-13-3-4-22(9-13)15(23)5-10-1-2-12(18)6-14(10)19/h1-2,6-8,13H,3-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQUWPDCTXDXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2797174.png)
![5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2797176.png)
![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)
![2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile](/img/structure/B2797179.png)



![tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate](/img/structure/B2797185.png)


![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)

![N-cycloheptyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2797196.png)
![Ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2797197.png)